N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a furan ring, and a carbamoylphenoxy group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Carbamoylphenoxy Group: This step involves the reaction of a phenol derivative with a carbamoyl chloride under basic conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and isoxazole rings.
Reduction: Reduced forms of the isoxazole ring.
Substitution: Substituted derivatives at the carbamoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(pyridin-2-yl)isoxazole-3-carboxamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is unique due to the combination of its isoxazole and furan rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXDZJGDGUNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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